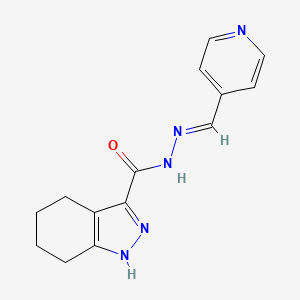

3-methyl-N-2-naphthyl-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides involves a regioselective process. A novel and efficient In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition of 1,4-naphthoquinones or benzoquinones with β-ketoamides has been developed. This methodology offers broad substrate scope, high regioselectivity, and yields novel and diverse compounds in good to excellent yields, potentially applicable to the synthesis of biologically-active complex molecules (Xia & Lee, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray single crystallography, revealing solid-state properties and hydrogen bonding interactions in the solution phase. These structural analyses contribute to understanding the compound's configuration and potential reactivity patterns (Younes et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of naphthalene and benzofuran derivatives is highlighted by their ability to undergo various reactions, including cycloadditions and acylation reactions. These processes are fundamental in synthesizing diverse compounds with potential applications in colorimetric sensing and other areas (Younes et al., 2020).

Physical Properties Analysis

The synthesis of specific benzofuran derivatives involves reactions that yield compounds with significant yields. The structural elucidation based on spectral data and elemental analyses contributes to understanding the physical properties of these compounds, such as solubility and stability (Gao et al., 2011).

Chemical Properties Analysis

Exploring the chemical properties involves studying the compounds' behavior in reactions, such as the formation of arenofurans through indium triflate-catalyzed coupling. This approach demonstrates the compounds' potential for creating biologically active molecules and materials with specific functionalities (Kundu et al., 2011).

Applications De Recherche Scientifique

Organic Synthesis and Material Science Applications

Regioselective Synthesis : A novel and efficient methodology involving In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition has been developed, showcasing broad substrate scope and high regioselectivity. This method affords novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides, which are expected to be applicable in the synthesis of biologically-active complex molecules bearing these functional groups (L. Xia & Y. Lee, 2014).

Multi-stimuli-responsive Properties : Synthons based on naphthalene ozonolysis have led to compounds like 3-methoxy-2-benzofuran-1(3H)-one, used as a synthon for preparing biologically active compounds. These synthons highlight the versatility of naphthalene derivatives in synthesizing compounds with potentially valuable properties (O. S. Kukovinets et al., 2006).

Medicinal Chemistry Applications

Dopamine Receptor Imaging Agents : Iodobenzamide analogues with fused ring systems, including benzofuran derivatives, have been synthesized and evaluated for their potential as CNS D-2 dopamine receptor imaging agents. This research underscores the importance of structural versatility in developing new imaging agents (R. Murphy et al., 1990).

Colorimetric Sensing of Fluoride Anions : N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and exhibited a drastic color transition in response to fluoride anions. This demonstrates the potential of benzamide derivatives in developing colorimetric sensors for environmental and biological applications (E. A. Younes et al., 2020).

Propriétés

IUPAC Name |

3-methyl-N-naphthalen-2-yl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c1-13-17-8-4-5-9-18(17)23-19(13)20(22)21-16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBDFYVJMMPPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(naphthalen-2-yl)-1-benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)

![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)

![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)

![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5548242.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5548245.png)